2,4-Diamino-1,3-thiazole-5-carboxylic acid
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Overview
Description
2,4-Diamino-1,3-thiazole-5-carboxylic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its thiazole ringThe thiazole ring is known for its aromatic properties and reactivity, making it a versatile scaffold for the development of biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diamino-1,3-thiazole-5-carboxylic acid typically involves the reaction of appropriate thiazole derivatives with amine groups.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2,4-Diamino-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its dihydro or tetrahydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are frequently employed.
Major Products: The major products formed from these reactions include substituted thiazole derivatives, which can exhibit enhanced biological activity or improved material properties .
Scientific Research Applications
2,4-Diamino-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Industry: The compound is utilized in the production of dyes, pigments, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2,4-diamino-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor modulation, the compound can act as an agonist or antagonist, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
- 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid
- 2-Amino-4-methyl-1,3-thiazole-5-carboxylic acid
- 2,4-Dichloro-1,3-thiazole-5-carboxylic acid
Comparison: 2,4-Diamino-1,3-thiazole-5-carboxylic acid is unique due to the presence of two amino groups at the 2 and 4 positions, which enhances its reactivity and potential for forming hydrogen bonds. This makes it particularly useful in the design of biologically active molecules and materials with specific properties .
Biological Activity
2,4-Diamino-1,3-thiazole-5-carboxylic acid (DATCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
DATCA belongs to the thiazole family, characterized by a five-membered heterocyclic ring containing nitrogen and sulfur atoms. The basic structure can be represented as follows:
This compound's unique structure allows for various substitutions that can enhance its biological activity.
Antimicrobial Activity
DATCA exhibits notable antimicrobial properties against a range of pathogens. Research indicates that derivatives of thiazole compounds, including DATCA, have shown effectiveness against bacteria such as E. coli and Staphylococcus aureus. For instance, studies have demonstrated that certain thiazole derivatives possess minimum inhibitory concentrations (MIC) lower than those of standard antibiotics like ofloxacin .
Table 1: Antimicrobial Activity of DATCA Derivatives
Compound | Target Pathogen | MIC (µg/mL) | Reference |
---|---|---|---|
DATCA | E. coli | 31.25 | |
DATCA | S. aureus | 62.5 | |
DATCA | Salmonella typhi | 500 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of DATCA and its derivatives. The compound has been shown to induce apoptosis in various cancer cell lines, including leukemia and prostate cancer cells. For example, a derivative of DATCA demonstrated an IC50 value of 1.11 µM against leukemia cells, indicating potent cytotoxicity . The mechanism involves disruption of the cell cycle and induction of necrosis in malignant cells.
Table 2: Cytotoxic Effects of DATCA Derivatives
Compound | Cancer Cell Line | IC50 (µM) | Mechanism | Reference |
---|---|---|---|---|
DATCA Derivative 1 | RPMI-8226 (Leukemia) | 1.11 | Apoptosis induction | |
DATCA Derivative 2 | Prostate Cancer | 0.7 - 1.0 | Cell cycle arrest |
The biological activity of DATCA can be attributed to several mechanisms:
- Antioxidant Properties : DATCA exhibits antioxidant activity that helps in reducing oxidative stress in cells, which is crucial for its protective effects against diseases like diabetes .
- Inhibition of Enzymatic Activity : Some studies suggest that thiazole derivatives can act as inhibitors for various enzymes involved in disease processes, such as carbonic anhydrase .
- Interaction with DNA : The ability of DATCA to intercalate with DNA may lead to disruption of replication processes in cancer cells, thereby enhancing its anticancer efficacy .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of DATCA:
- Study on Diabetic Rats : In a controlled study involving streptozotocin-induced diabetic rats, administration of a thiazole derivative similar to DATCA resulted in significant reductions in serum glucose levels and improvements in lipid profiles, suggesting potential use in managing diabetes .
- Anticancer Efficacy : A clinical evaluation reported that patients treated with thiazole derivatives experienced reduced tumor sizes and improved survival rates compared to control groups .
Properties
IUPAC Name |
2,4-diamino-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2S/c5-2-1(3(8)9)10-4(6)7-2/h5H2,(H2,6,7)(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZORBHGLHJOHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(S1)N)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50601400 |
Source
|
Record name | 2,4-Diamino-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50601400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162880-44-6 |
Source
|
Record name | 2,4-Diamino-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50601400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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